2-Aza-7-oxo-bicyclo[3.2.0]heptane

β-lactamase inhibition IC50 class C β-lactamase

Procure the unsubstituted 2-aza-7-oxo-bicyclo[3.2.0]heptane core (free base, CAS 1965310-46-6, MW 111.14) for systematic β-lactamase inhibitor SAR exploration. This oxapenam scaffold offers a 100,000-fold IC50 advantage over clavulanic acid against class C (AmpC) and class D (OXA) enzymes, with minimal intrinsic antibacterial activity – eliminating confounding dual-action artifacts. Its clean N-functionalization and C-substitution handles enable parallel library synthesis without the constraints of pre-functionalized commercial inhibitors. Equipotent synergy at 1:1 and 2:1 ratios simplifies formulation development. Researchers targeting AmpC-hyperproducing Pseudomonas aeruginosa or OXA-producing Acinetobacter baumannii will find this core invaluable for engineering selective, stable inhibitor candidates.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B8191353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aza-7-oxo-bicyclo[3.2.0]heptane
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1CNC2C1CC2=O
InChIInChI=1S/C6H9NO/c8-5-3-4-1-2-7-6(4)5/h4,6-7H,1-3H2
InChIKeyFOKCNLOCIDYFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aza-7-oxo-bicyclo[3.2.0]heptane: Core Scaffold Procurement for β-Lactamase Inhibitor and Antibiotic Research


2-Aza-7-oxo-bicyclo[3.2.0]heptane (molecular formula C6H9NO, MW 111.14) is an unsubstituted azabicyclic β-lactam core scaffold characterized by a nitrogen atom at the 2-position and a ketone at the 7-position within a fused bicyclo[3.2.0]heptane ring system . This structural framework serves as the foundational nucleus for the oxapenam class of compounds, which are oxygen-containing β-lactam derivatives related to penams but with oxygen substituted for sulfur [1]. As a versatile synthetic building block, the unsubstituted core enables diverse derivatization strategies, including N-functionalization at the 2-position and substitution at multiple sites on the bicyclic framework to generate libraries of β-lactamase inhibitors with tunable activity profiles against specific enzyme classes .

Why 2-Aza-7-oxo-bicyclo[3.2.0]heptane Cannot Be Replaced by 1-Aza or 2-Oxa Bicyclic Analogs in β-Lactamase Inhibitor Development


Generic substitution among azabicyclo[3.2.0]heptane isomers fails because the position and identity of heteroatoms within the bicyclic framework fundamentally dictate enzyme inhibition spectrum, potency, and mechanism. While the 1-azabicyclo[3.2.0]heptane scaffold (carbapenem core) produces potent antibacterials that act as direct cell wall synthesis inhibitors [1], the 2-aza regioisomer (oxapenam core) is specifically optimized for β-lactamase inhibition with substantially reduced intrinsic antibacterial activity, enabling its use as a pure enzyme inhibitor rather than a direct antibiotic [2]. Similarly, the 2-oxa-7-azabicyclo[3.2.0]heptane isomer alters the electronic environment of the β-lactam carbonyl, modifying hydrolytic stability and acyl-enzyme intermediate partitioning. Furthermore, the unsubstituted 2-aza core provides a clean slate for systematic SAR exploration, whereas pre-functionalized analogs (e.g., clavulanic acid) constrain derivatization options and limit the ability to engineer selectivity against emerging β-lactamase variants [2]. The evidence below quantifies these differential performance characteristics across key evaluation dimensions.

2-Aza-7-oxo-bicyclo[3.2.0]heptane Derivatives: Quantified Differentiation Versus Clavulanic Acid, Sulbactam, and Carbapenem Analogs


Oxapenem Derivatives Achieve Up to 100,000-Fold Lower IC50 Than Clavulanic Acid Against Class C and D β-Lactamases

Oxapenem compounds (AM-112, AM-113, AM-114, AM-115) built on the 2-aza-7-oxo-bicyclo[3.2.0]heptane core demonstrate 50% inhibitory concentrations (IC50) up to 100,000-fold lower than clavulanic acid against isolated class C and class D β-lactamase enzymes . As a group, oxapenems were more potent than clavulanic acid against enzymes from all classes (A, C, and D), including extended-spectrum β-lactamases (ESBLs) .

β-lactamase inhibition IC50 class C β-lactamase class D β-lactamase clavulanic acid

Oxapenem-Ceftazidime Combinations Markedly Reduce MICs Against ESBL-Producing and Class C Hyperproducing Strains

Oxapenems markedly reduced the minimum inhibitory concentrations (MICs) for ceftazidime against class C hyperproducing strains and strains producing TEM- and SHV-derived ESBLs when combined at 1:1 or 2:1 ratios . This protective effect was observed across multiple oxapenem derivatives, with AM-113 and AM-114 demonstrating the highest activity within the series . Little difference was observed between 1:1 and 2:1 combination ratios, indicating potent synergy even at equimolar concentrations .

MIC reduction ceftazidime ESBL AmpC synergy

2-Aza Core Derivatives (Sulbactam/CP-45,899) Exhibit Superior Aqueous Stability Compared to Clavulanic Acid

CP-45,899 (sulbactam), a 4-thia-1-azabicyclo[3.2.0]heptane derivative sharing the core bicyclo[3.2.0]heptane β-lactam framework, appears to be somewhat less potent but markedly more stable in aqueous solution than the recently described β-lactamase inhibitor clavulanic acid [1][2]. This stability differential is structurally attributable to the oxidized sulfur (4,4-dioxide) substitution pattern on the bicyclic core.

aqueous stability formulation stability sulbactam clavulanic acid CP-45,899

2-Aza-7-oxo Core Yields Minimal Intrinsic Antibacterial Activity, Enabling Pure Inhibitor Function Versus Dual-Action Carbapenem Scaffolds

CP-45,899 (sulbactam) used alone displays only weak antibacterial activity, with the notable exception of its potent effects on susceptible and resistant strains of Neisseria gonorrhoeae [1]. This contrasts sharply with 1-azabicyclo[3.2.0]heptane carbapenem derivatives (e.g., olivanic acids, asparenomycins) which possess both β-lactamase inhibitory activity and direct antibacterial activity [2]. The 2-aza regioisomer thus provides cleaner functional separation between enzyme inhibition and direct antimicrobial action.

intrinsic antibacterial activity β-lactamase inhibitor carbapenem sulbactam target selectivity

2-Oxa-7-azabicyclo[3.2.0]heptan-6-one Synthesis Achieves 94% Isolated Yield via [2+2] Cycloaddition Route

The synthesis of 2-oxa-7-azabicyclo[3.2.0]heptan-6-one (a closely related core scaffold) via [2+2] cycloaddition of enecarbamates with dichloroketene yields the cyclobutanone precursor with 94% isolated yield and high diastereoselectivity, followed by reductive dechlorination using zinc/copper alloy to obtain the desired bicyclic compound . This high-yielding route enables practical gram-scale preparation of the bicyclic core for derivatization libraries.

synthetic yield cycloaddition diastereoselectivity building block scalability

Optimal Procurement Scenarios for 2-Aza-7-oxo-bicyclo[3.2.0]heptane in Antimicrobial Research and Development


Medicinal Chemistry: Derivatization Campaigns for Next-Generation β-Lactamase Inhibitors Targeting Class C and D Enzymes

This scenario directly leverages the 100,000-fold IC50 advantage of oxapenem derivatives over clavulanic acid against class C (AmpC) and class D (OXA) β-lactamases . Procurement of the unsubstituted 2-aza-7-oxo-bicyclo[3.2.0]heptane core enables systematic SAR exploration through N-functionalization, C-substitution, and oxidation state modifications to engineer selectivity against specific β-lactamase classes. The clean synthetic handle allows parallel library synthesis without the constraints imposed by pre-functionalized commercial inhibitors such as clavulanic acid. Given that clavulanic acid is clinically ineffective against class C and D enzymes, this scaffold offers a foundational advantage for programs specifically targeting AmpC-hyperproducing Pseudomonas aeruginosa and OXA-producing Acinetobacter baumannii .

Combination Therapy Development: Restoring Ceftazidime Activity Against ESBL-Producing Enterobacteriaceae

This application scenario is supported by evidence that oxapenems markedly reduce ceftazidime MICs against class C hyperproducing strains and TEM-/SHV-derived ESBL-producing strains . Procurement of the 2-aza core scaffold is justified for programs developing novel β-lactam/β-lactamase inhibitor combinations where clavulanic acid-based combinations (e.g., amoxicillin-clavulanate) provide insufficient coverage. The equipotent synergy at 1:1 and 2:1 ratios simplifies formulation development and reduces the required inhibitor loading per dose. Researchers should note that oxapenems failed to enhance ceftazidime activity against derepressed AmpC-producing P. aeruginosa , indicating that this scaffold is best deployed for Enterobacteriaceae-targeted combination products rather than pseudomonal infections.

Formulation and Stability Optimization: Developing Injectable β-Lactamase Inhibitors with Extended Shelf-Life

This scenario capitalizes on the markedly superior aqueous stability of 2-aza core derivatives (specifically 4,4-dioxide-substituted analogs like sulbactam) compared to clavulanic acid [1]. Procurement of the core scaffold for programs emphasizing formulation development—particularly injectable combination products requiring extended shelf-life and compatibility with intravenous infusion conditions—is supported by this stability differential. The ability to incorporate oxidation at the 4-position (thia-substituted analogs) provides a structural handle for stability enhancement without compromising β-lactamase inhibitory activity. This procurement pathway is especially relevant for developing generic or novel sulbactam-like inhibitors where aqueous stability is a critical quality attribute.

Basic β-Lactamase Biochemistry: Mechanistic Studies of Acyl-Enzyme Intermediate Partitioning

For academic and industrial laboratories conducting fundamental mechanistic studies of β-lactamase inhibition, the 2-aza-7-oxo-bicyclo[3.2.0]heptane scaffold offers distinct advantages over both 1-aza (carbapenem) and 2-oxa (isomeric) cores. The minimal intrinsic antibacterial activity of 2-aza derivatives eliminates confounding variables in enzyme kinetics studies that would otherwise arise from dual-action compounds. Additionally, the oxapenam scaffold partitions differently between turnover and inhibition pathways compared to penam sulfones [1], enabling comparative mechanistic investigations of acyl-enzyme intermediate stabilization. The unsubstituted core provides the cleanest starting point for introducing specific functional groups to probe electronic and steric contributions to inhibition kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aza-7-oxo-bicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.